molecular formula C22H22N4O4S B2515562 N-(2H-1,3-benzodioxol-5-yl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide CAS No. 1170578-95-6

N-(2H-1,3-benzodioxol-5-yl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B2515562
CAS No.: 1170578-95-6
M. Wt: 438.5
InChI Key: LAEXFFDDDMSDTA-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole ring, a methoxyphenyl group, and a thiadiazole ring, all connected through a piperidine carboxamide linkage. The intricate arrangement of these functional groups endows the compound with distinctive chemical and biological properties.

Preparation Methods

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the thiadiazole ring: This involves the reaction of thiosemicarbazide with aromatic aldehydes under acidic conditions.

    Coupling of the benzodioxole and thiadiazole rings: This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired linkage.

    Introduction of the piperidine carboxamide group: This final step involves the reaction of the intermediate product with piperidine and a suitable carboxylating agent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

N-(2H-1,3-benzodioxol-5-yl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2H-1,3-benzodioxol-5-yl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide can be compared with other similar compounds, such as:

    N-(2H-1,3-benzodioxol-5-yl)pyrrolidine-2-carboxamide: This compound has a similar benzodioxole ring but differs in the presence of a pyrrolidine ring instead of a piperidine ring.

    N-(2H-1,3-benzodioxol-5-yl)acetamide: This compound features a benzodioxole ring and an acetamide group, lacking the thiadiazole and piperidine components.

    N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide: This compound contains a trifluoroacetamide group, which imparts different chemical properties compared to the methoxyphenyl and thiadiazole groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-28-17-5-3-2-4-16(17)21-25-24-20(31-21)14-8-10-26(11-9-14)22(27)23-15-6-7-18-19(12-15)30-13-29-18/h2-7,12,14H,8-11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEXFFDDDMSDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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